molecular formula C14H23NO4 B3026017 N-(3-Oxodecanoyl)-L-homoserine lactone CAS No. 147795-40-2

N-(3-Oxodecanoyl)-L-homoserine lactone

Cat. No.: B3026017
CAS No.: 147795-40-2
M. Wt: 269.34 g/mol
InChI Key: KYGIKEQVUKTKRR-LBPRGKRZSA-N
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Description

N-(3-Oxodecanoyl)-L-homoserine lactone is a small signaling molecule produced by certain bacteria, including Pseudomonas aeruginosa. It plays a crucial role in quorum sensing, a process that allows bacteria to communicate and coordinate their behavior based on population density. This compound is involved in regulating various bacterial functions, such as biofilm formation, virulence factor production, and antibiotic resistance .

Biochemical Analysis

Biochemical Properties

N-(3-Oxodecanoyl)-L-homoserine lactone plays a significant role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, altering lipid-ordered domains . This interaction impacts nearly all membrane protein functions .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by altering lipid-ordered domains, which impacts nearly all membrane protein functions . This includes any impact on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

This compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It is more efficient than MβCD in domain alteration and istter retain membrane lipids after treatment .

Temporal Effects in Laboratory Settings

Over time in laboratory settings, the effects of this compound change. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently limited .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Currently, there is limited information available on any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with various enzymes or cofactors, and it could also include any effects on metabolic flux or metabolite levels .

Subcellular Localization

This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Preparation Methods

Synthetic Routes and Reaction Conditions: N-(3-Oxodecanoyl)-L-homoserine lactone can be synthesized through a multi-step chemical process. One common method involves the acylation of L-homoserine lactone with 3-oxodecanoic acid. The reaction typically requires a coupling reagent, such as dicyclohexylcarbodiimide (DCC), and a catalyst, such as 4-dimethylaminopyridine (DMAP), under anhydrous conditions .

Industrial Production Methods: Industrial production of this compound often involves fermentation processes using genetically engineered bacteria. These bacteria are designed to overproduce the compound, which can then be extracted and purified from the culture medium .

Chemical Reactions Analysis

Types of Reactions: N-(3-Oxodecanoyl)-L-homoserine lactone undergoes various chemical reactions, including hydrolysis, oxidation, and reduction.

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

N-(3-Oxodecanoyl)-L-homoserine lactone has a wide range of applications in scientific research:

Comparison with Similar Compounds

N-(3-Oxodecanoyl)-L-homoserine lactone is part of a larger family of acyl-homoserine lactones, which vary in the length and oxidation state of their acyl chains. Similar compounds include:

  • N-(3-Oxododecanoyl)-L-homoserine lactone
  • N-(3-Oxooctanoyl)-L-homoserine lactone
  • N-(3-Hydroxydecanoyl)-L-homoserine lactone

Uniqueness: this compound is unique due to its specific acyl chain length and the presence of a 3-oxo group, which influences its binding affinity and specificity for receptor proteins. This specificity allows it to regulate distinct sets of genes compared to other acyl-homoserine lactones.

Properties

IUPAC Name

3-oxo-N-[(3S)-2-oxooxolan-3-yl]decanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23NO4/c1-2-3-4-5-6-7-11(16)10-13(17)15-12-8-9-19-14(12)18/h12H,2-10H2,1H3,(H,15,17)/t12-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYGIKEQVUKTKRR-LBPRGKRZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCC(=O)CC(=O)NC1CCOC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCC(=O)CC(=O)N[C@H]1CCOC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801283875
Record name N-(3-Oxodecanoyl)-L-homoserine lactone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801283875
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

269.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

147795-40-2
Record name N-(3-Oxodecanoyl)-L-homoserine lactone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=147795-40-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(3-Oxodecanoyl)-L-homoserine lactone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801283875
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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